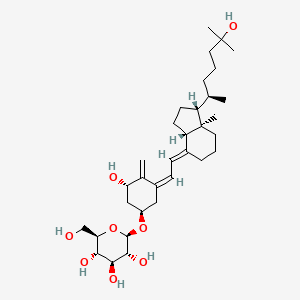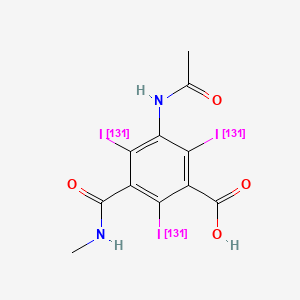
Iothalamic acid I-131
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iothalamic acid I-131 is a radiocontrast agent used in various medical imaging procedures. It is an iodine-containing organic anion that helps in enhancing the visibility of internal structures in radiographic imaging. The compound is particularly useful in procedures such as angiography, arthrography, and computed tomographic scans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Iothalamic acid I-131 involves the neutron irradiation of a tellurium dioxide (TeO₂) target, followed by the separation of I-131 using a dry distillation technique . This method ensures the production of high-purity I-131 suitable for medical applications.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by irradiating larger quantities of TeO₂ in a medium flux reactor. The irradiated TeO₂ is then processed through dry distillation to extract I-131 . This method allows for the production of significant quantities of I-131, which can be used in various radiopharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Iothalamic acid I-131 undergoes several types of chemical reactions, including:
Oxidation: The iodine atoms in the compound can undergo oxidation, leading to the formation of iodate or periodate species.
Reduction: The compound can be reduced to form iodide ions.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium iodide, sodium iodate, and various reducing agents. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include iodide ions, iodate ions, and substituted derivatives of this compound. These products can be further utilized in various chemical and medical applications.
Wissenschaftliche Forschungsanwendungen
Iothalamic acid I-131 has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to trace the movement of iodine in biological systems.
Medicine: Widely used in diagnostic imaging procedures to enhance the visibility of internal structures.
Industry: Utilized in the production of radiopharmaceuticals for medical imaging and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iohexol
- Iodixanol
- Ioversol
- Diatrizoate
Uniqueness
Iothalamic acid I-131 is unique due to its specific use as a radiocontrast agent in medical imaging. Unlike other iodine-based contrast agents, it contains the radioactive isotope I-131, which provides additional diagnostic capabilities. The compound’s ability to enhance the visibility of internal structures while also serving as a radiotracer makes it a valuable tool in both diagnostic and therapeutic applications .
Eigenschaften
| 761353-51-9 | |
Molekularformel |
C11H9I3N2O4 |
Molekulargewicht |
625.92 g/mol |
IUPAC-Name |
3-acetamido-2,4,6-tris(131I)(iodanyl)-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i12+4,13+4,14+4 |
InChI-Schlüssel |
UXIGWFXRQKWHHA-LPJQMLIDSA-N |
Isomerische SMILES |
CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)O)[131I])C(=O)NC)[131I] |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



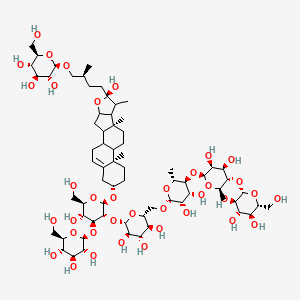
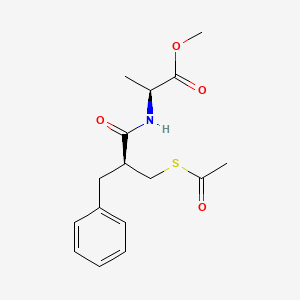

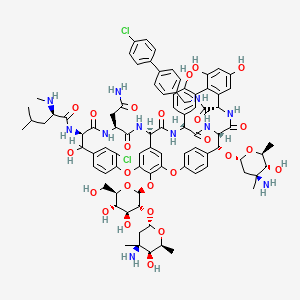
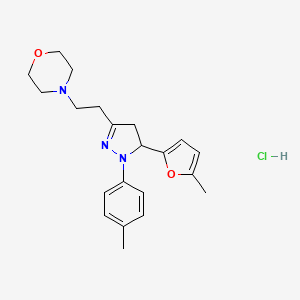
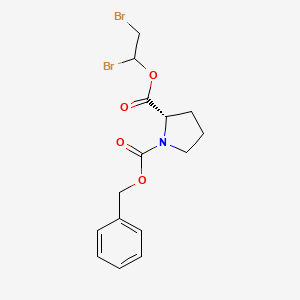


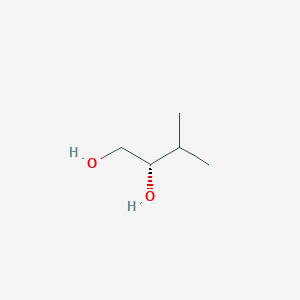
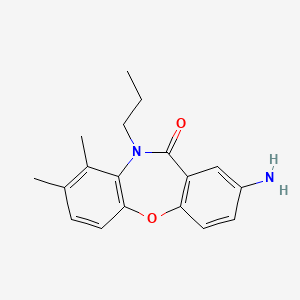
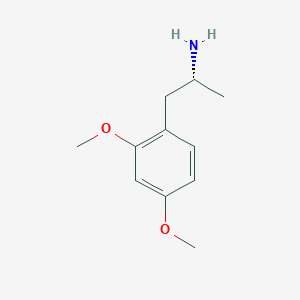
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
